1-(4-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one
Description
1-(4-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one is a halogenated aromatic ketone with a unique substitution pattern. Its structure comprises:
- A phenyl ring substituted at the 4-position with a bromomethyl (–CH₂Br) group and at the 3-position with a difluoromethoxy (–OCF₂H) group.
- A 3-chloropropan-2-one moiety (–CO–CH₂–Cl) attached to the phenyl ring.
The chlorine atom on the propanone moiety may further modulate reactivity and intermolecular interactions.
Properties
Molecular Formula |
C11H10BrClF2O2 |
|---|---|
Molecular Weight |
327.55 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-3-(difluoromethoxy)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H10BrClF2O2/c12-5-8-2-1-7(3-9(16)6-13)4-10(8)17-11(14)15/h1-2,4,11H,3,5-6H2 |
InChI Key |
NMSURYZQOMPAEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CCl)OC(F)F)CBr |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by the introduction of the difluoromethoxy group and chlorination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactions under controlled environments to maintain consistency and safety.
Chemical Reactions Analysis
1-(4-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The presence of multiple reactive sites allows for addition reactions with various reagents.
Common reagents used in these reactions include strong bases, acids, and oxidizing agents. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1-(4-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: Researchers use it to study the effects of halogenated compounds on biological systems.
Industrial Applications: It serves as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its reactive sites. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The difluoromethoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its overall activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and synthetic features of the target compound with related molecules:
Key Observations:
Halogen Diversity :
- The target compound contains Br, Cl, and F , whereas analogs typically feature one or two halogens. The trifluorinated difluoromethoxy group (–OCF₂H) in the target compound is rare in the cited analogs, offering enhanced electronegativity and metabolic stability compared to methoxy (–OCH₃) or hydroxy (–OH) groups .
Functional Group Reactivity :
- Unlike α,β-unsaturated ketones in chalcone derivatives (), the target’s saturated 3-chloropropan-2-one lacks conjugation, reducing electrophilicity at the carbonyl carbon. This may limit Michael addition reactivity but enhance stability under basic conditions.
Synthetic Pathways :
- Chalcones () are synthesized via Claisen-Schmidt condensation, while thioureas () require isothiocyanate intermediates. The target compound’s synthesis likely involves halogenation and etherification steps, though specifics are undocumented.
Physicochemical and Crystallographic Properties
- Crystal Packing: Thiourea derivatives () exhibit intermolecular hydrogen bonding (N–H⋯S, C–H⋯O), forming 1D chains .
- Thermal Stability: Brominated chalcones () show moderate stability due to bromine’s bulk, while the target’s difluoromethoxy group may lower melting points relative to non-fluorinated analogs.
Biological Activity
1-(4-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one is a synthetic organic compound characterized by its unique molecular structure, which includes a bromomethyl group, a difluoromethoxy moiety, and a chloropropanone functional group. The molecular formula is with a molecular weight of approximately 327.55 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry and organic synthesis due to the presence of halogen substituents that can enhance biological activity and reactivity .
Synthesis
The synthesis of 1-(4-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one typically involves multi-step reactions that may include the following steps:
- Formation of the bromomethyl group.
- Introduction of the difluoromethoxy moiety.
- Construction of the chloropropanone framework.
These steps are crucial for achieving the desired structural characteristics that contribute to the compound's biological activity .
The biological activity of 1-(4-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one is attributed to its ability to interact with various molecular targets. The presence of bromine and difluoromethoxy groups allows for potential covalent bonding with nucleophilic sites on proteins, which may influence enzyme mechanisms and protein interactions . Such interactions are critical in drug design and development, particularly for compounds targeting specific biological pathways.
In Vitro Studies
In vitro studies involving structurally related compounds have demonstrated promising results against various cancer cell lines, including:
- MCF-7 (breast carcinoma)
- SW480 (colon carcinoma)
- A549 (lung carcinoma)
These studies utilized assays such as MTT to evaluate cell viability and flow cytometry to assess cell cycle dynamics .
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis suggests that modifications in the halogen substituents can significantly impact biological potency. For example, increasing electron-withdrawing characteristics through additional fluorine atoms has been shown to enhance anticancer activity in related compounds .
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 1-(4-Bromomethyl-3-fluorophenyl)-3-chloropropan-2-one | C11H10BrClF | Lacks difluoromethoxy group | Moderate anticancer activity |
| 1-(4-Bromomethyl-2-fluorophenyl)-3-chloropropan-2-one | C11H10BrClF | Contains one fluorine atom | Low anticancer activity |
| 1-(4-Bromomethyl-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one | C11H10BrClF2O2 | Contains difluoromethoxy group | Potential high anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
